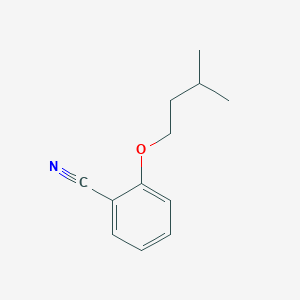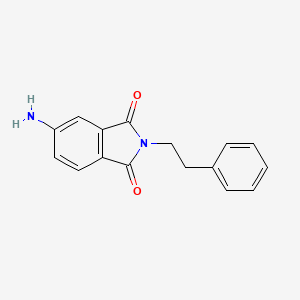![molecular formula C14H15NO B7808617 2-{[(2-Methylphenyl)amino]methyl}phenol](/img/structure/B7808617.png)
2-{[(2-Methylphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C₁₄H₁₄O₂. It consists of a phenol group attached to a 2-methylphenyl group via an amino methyl bridge. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylphenyl)amino]methyl}phenol typically involves the following steps:
Nitration: : Starting with 2-methylphenol, the compound undergoes nitration to introduce a nitro group, forming 2-methyl-4-nitrophenol.
Reduction: : The nitro group is then reduced to an amino group, yielding 2-methyl-4-aminophenol.
Amination: : Finally, the amino group is reacted with formaldehyde to form the desired compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: : Reduction reactions can reduce the nitro group to an amino group or other reduced forms.
Substitution: : Substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: : Common reagents include alkyl halides and amines.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, amides, and other reduced derivatives.
Substitution: : Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-{[(2-Methylphenyl)amino]methyl}phenol has various scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-{[(2-Methylphenyl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.
Comparación Con Compuestos Similares
2-{[(2-Methylphenyl)amino]methyl}phenol is structurally similar to other phenolic compounds, such as:
2-Methylphenol (o-Cresol)
2-Methyl-4-nitrophenol
2-Methyl-4-aminophenol
These compounds share the phenol group but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
2-[(2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQKRVLSLWIOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














